2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
- Also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Chemical formula: C₁₄H₁₉BO₂ .
- Synonyms: 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , 3-Pyridylboronic Acid Pinacol Ester .
- Physical state: Solid .
- Purity: >98.0% (GC) .
Synthesis Analysis
- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate.
- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Molecular Structure Analysis
- Chemical formula : C₁₄H₁₉BO₂ .
- Crystal structure : Triclinic, space group P 1̄ .
- Crystal parameters: a = 6.5459 Å , b = 11.2565 Å , c = 11.8529 Å , α = 106.938° , β = 105.657° , γ = 106.628° .
- Volume: 738.71 ų .
- Z = 2 .
Chemical Reactions Analysis
- Borylation at the benzylic C-H bond of alkylbenzenes.
- Hydroboration of alkyl or aryl alkynes and alkenes.
Physical And Chemical Properties Analysis
- Melting point : 93.0-97.0°C .
- Boiling point : 43°C/50 mmHg .
- Appearance : White to nearly white powder or crystals .
- Refractive index : 1.40 .
Scientific Research Applications
Synthesis and Structural Analysis
- 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized as an intermediate in the synthesis of complex boric acid esters. These compounds are characterized by spectroscopic methods like FTIR, NMR, and mass spectrometry, and their structures are confirmed through X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).
Molecular Structure Optimization
- DFT is employed to calculate the molecular structures of these compounds, showing consistency with crystal structures determined by X-ray diffraction. This is significant for understanding the conformational and electrostatic properties of these molecules (Huang et al., 2021).
Comparisons with Regioisomers
- The compound's structure is compared with its regioisomers to understand differences in chemical reactivity and stability. Such studies are critical for optimizing synthetic routes in chemical research (Sopková-de Oliveira Santos et al., 2003).
Synthesis of Novel Boronic Esters
- The compound serves as a precursor for the synthesis of novel boronic esters, useful in high throughput chemistry and medicinal chemistry applications (Bethel et al., 2012).
Catalytic Applications
- This compound is used in catalytic processes like Suzuki coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers (Li et al., 2005).
Development of Luminescent Materials
- It's instrumental in synthesizing luminescent polymers, which have potential applications in optoelectronics and display technologies (Cheon et al., 2005).
Safety And Hazards
- Hazard statements : H302, H315, H319, H332, H335.
- Precautionary statements : P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501.
Future Directions
- Further exploration of its applications in organic synthesis and catalysis.
- Investigation of its reactivity with other functional groups.
Please note that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-10(7-6-8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPRMDIXTKNFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585995 | |
Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1012084-56-8 | |
Record name | 2-Methylpyridine-3-boronic acid pinacol ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012084-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-3-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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